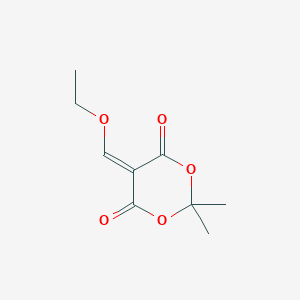

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

BenchChem offers high-quality 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-4-12-5-6-7(10)13-9(2,3)14-8(6)11/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWNGTZFEHJVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C(=O)OC(OC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415826 | |

| Record name | 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15568-86-2 | |

| Record name | 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15568-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS number and structure

An In-Depth Technical Guide to 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a highly versatile reagent in modern organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, particularly for researchers, chemists, and professionals in the field of drug development.

Core Identity and Significance

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key derivative of Meldrum's acid, is a valuable building block in synthetic chemistry. Its unique structural features—a highly activated cyclic acylal framework combined with a reactive ethoxymethylene group—make it a potent electrophile and a precursor for a wide array of complex molecular architectures.

-

IUPAC Name: 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione[1]

-

Synonyms: 2,2-dimethyl-5-ethoxymethylene-1,3-dioxane-4,6-dione[2]

The parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is renowned for the high acidity of its C-5 methylene protons (pKa of 4.97), a consequence of the rigid 1,3-dioxane ring structure that enhances orbital overlap for stabilization of the conjugate base.[4][5] This inherent acidity is the cornerstone of its reactivity and the foundation for the synthesis of its derivatives, including the title compound.

Chemical Structure:

Caption: 2D Chemical Structure of the title compound.

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties of a reagent is paramount for its effective application in synthesis, guiding decisions on reaction conditions, solvents, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₅ | [1][2] |

| Molecular Weight | 200.19 g/mol | [1][2] |

| Appearance | White powder | [6] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

| SMILES | CCOC=C1C(=O)OC(OC1=O)(C)C | [1][2] |

| Topological Polar Surface Area (TPSA) | 61.83 Ų | [2] |

| logP (Computed) | 0.74 - 1.2 | [1][2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is typically achieved through the condensation of Meldrum's acid with an orthoformate, such as triethyl orthoformate, often in the presence of an anhydride.

Expertise-Driven Rationale

The choice of triethyl orthoformate serves a dual purpose: it acts as the source of the ethoxymethylene group and drives the reaction forward by consuming the water produced during the initial condensation. Acetic anhydride is used to facilitate the reaction, likely by activating the orthoformate and ensuring an anhydrous environment, which is critical to prevent the hydrolysis of the Meldrum's acid ring. The high acidity of Meldrum's acid allows the initial condensation to proceed readily without the need for a strong external base.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for similar Meldrum's acid derivatives.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Meldrum’s acid (14.4 g, 100 mmol).

-

Reagent Addition: Add triethyl orthoformate (17.8 g, 120 mmol) and acetic anhydride (20.4 g, 200 mmol) to the flask.

-

Reaction Execution: Heat the mixture with stirring in an oil bath at 80-90°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess reagents and acetic acid byproduct are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a white crystalline solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Reactivity and Applications in Drug Development

The synthetic utility of this reagent stems from its predictable and versatile reactivity. The molecule possesses two key reactive sites: the electrophilic β-carbon of the enol ether and the inherent reactivity of the Meldrum's acid moiety, which can serve as a masked malonic ester.

Core Reactivity: Michael Addition and Subsequent Transformations

The primary mode of reaction is the Michael addition of nucleophiles to the electron-deficient double bond. This reaction is highly efficient with a variety of soft nucleophiles, including amines, thiols, and stabilized carbanions. The ethoxy group serves as an excellent leaving group, facilitating subsequent cyclization or aromatization reactions. This reactivity pattern is instrumental in the construction of heterocyclic scaffolds, which are privileged structures in medicinal chemistry.

Application Example: Synthesis of Pyridone and Quinoline Derivatives

A prominent application is in the synthesis of substituted pyridone and quinoline systems, which are core structures in numerous pharmaceuticals. For instance, reaction with an enamine can lead to the formation of functionalized tetrahydroquinolin-2-one derivatives, which are valuable scaffolds in drug discovery.[7]

Illustrative Reaction Pathway

Caption: General reactivity pathway via Michael addition.

This strategy allows for the rapid assembly of complex heterocyclic libraries. The choice of nucleophile directly dictates the final heterocyclic core, making this reagent a powerful tool for diversity-oriented synthesis in drug discovery programs. Meldrum's acid derivatives, in general, are key intermediates for compounds with potential antibacterial and antimalarial activities.[8][9]

Safety, Handling, and Storage

As a laboratory chemical, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione requires careful handling to ensure personnel safety and maintain its chemical integrity. While a specific safety data sheet (SDS) is not detailed in the search results, guidelines can be inferred from the parent compound, Meldrum's acid, and similar derivatives.[10][11][12]

Trustworthy Handling Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes.[10]

-

Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Place the spilled material in a suitable, labeled container for disposal.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11][13]

-

First Aid:

Storage

To ensure its stability and purity, the compound should be stored under the following conditions:

-

Temperature: 2-8°C (refrigerated).[2]

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[11]

-

Location: Keep in a dry, designated chemical storage area.

Conclusion

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out as a versatile and powerful reagent for organic synthesis. Its straightforward preparation, combined with its predictable and multifaceted reactivity, makes it an indispensable tool for the construction of complex molecules, particularly heterocyclic systems of high interest in pharmaceutical and agrochemical research. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively leverage this compound to accelerate their discovery and development programs.

References

-

PubChem. 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]

-

PubChem. 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]

-

Organic Syntheses. Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). [Link]

-

ResearchGate. On the synthesis of 5-ethyl Meldrum's acid. [Link]

-

BuyersGuideChem. 5-(Ethoxymethylene)-2,2-dimethyl- 1,3-dioxane-4,6-dione suppliers. [Link]

-

PubChem. 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]

-

UiTM Institutional Repository. A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. [Link]

-

Changzhou Xuanming Pharmaceutical Technology Co., Ltd. 5-(ethoxyMethylene)-2,2-diMethyl-1,3-dioxane-4,6-dione. [Link]

-

Wikipedia. Meldrum's acid. [Link]

-

ResearchGate. Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. [Link]

Sources

- 1. 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | C9H12O5 | CID 5323723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 5-(Ethoxymethylene)-2,2-dimethyl- 1,3-dioxane-4,6-dione suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]

- 6. 5-(ethoxyMethylene)-2,2-diMethyl-1,3-dioxane-4,6-dione - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Spectroscopic Characterization of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its structural characterization through modern spectroscopic techniques.

Introduction

5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, an enol ether derivative of Meldrum's acid, is a versatile building block in organic chemistry.[1] Its unique structure, combining the highly acidic Meldrum's acid moiety with a reactive ethoxymethylene group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing both the spectral features and the underlying principles of their interpretation.

Molecular Structure and Key Features

The structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is characterized by a 1,3-dioxane-4,6-dione ring, a gem-dimethyl group at the 2-position, and an exocyclic ethoxymethylene group at the 5-position. The high acidity of the parent Meldrum's acid is a consequence of the rigid cyclic structure that constrains the ester carbonyl groups in a conformation that enhances the stability of the corresponding enolate.[1] The introduction of the ethoxymethylene group creates an electron-rich double bond conjugated with the carbonyl groups.

Figure 1: Molecular Structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol:

A sample of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Figure 2: Workflow for ¹H NMR Spectroscopy.

Spectral Interpretation:

The ¹H NMR spectrum of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is expected to show four distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.33 | Singlet | 1H | =CH-O | The vinylic proton is highly deshielded due to the electron-withdrawing effect of the two carbonyl groups and the oxygen atom of the enol ether. |

| ~4.50 | Quartet | 2H | -O-CH₂-CH₃ | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| ~1.70 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups at the 2-position are equivalent and show a single, sharp peak. |

| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethoxy group are split into a triplet by the two neighboring methylene protons. |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR analysis. A proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each unique carbon atom.

Spectral Interpretation:

The ¹³C NMR spectrum will provide valuable information about the carbon framework, including the carbonyl carbons, the enol ether carbons, and the carbons of the Meldrum's acid backbone.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163.0 | C=O | The carbonyl carbons of the 1,3-dioxane-4,6-dione ring are highly deshielded. |

| ~150.0 | =CH-O | The carbon of the vinylic methine group is deshielded due to its sp² hybridization and attachment to an oxygen atom. |

| ~114.0 | =C(C=O)₂ | The quaternary carbon of the double bond is also deshielded, though to a lesser extent than the methine carbon. |

| ~106.3 | -C(CH₃)₂ | The quaternary carbon of the gem-dimethyl group is shifted downfield due to the two attached oxygen atoms. |

| ~70.0 | -O-CH₂-CH₃ | The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen atom. |

| ~27.6 | -C(CH₃)₂ | The carbons of the gem-dimethyl groups are in a typical aliphatic region. |

| ~15.0 | -O-CH₂-CH₃ | The methyl carbon of the ethoxy group is the most shielded carbon in the molecule. |

Note: Predicted ¹³C NMR chemical shifts can be extrapolated from known values for similar structures.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be obtained using various techniques, such as preparing a KBr pellet for a solid sample or as a thin film for a liquid sample. Attenuated Total Reflectance (ATR) is a common and convenient method for both solid and liquid samples.

Spectral Interpretation:

The IR spectrum of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione will be dominated by strong absorptions from the carbonyl groups and the carbon-carbon double bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1730-1715 | Strong | C=O stretch (asymmetric) | The carbonyl groups of the cyclic ester (lactone) exhibit strong stretching vibrations. Conjugation with the C=C double bond lowers the frequency compared to saturated esters.[3][4][5] |

| ~1680-1640 | Medium-Strong | C=C stretch | The stretching vibration of the carbon-carbon double bond of the enol ether, which is conjugated with the carbonyl groups. |

| ~1300-1000 | Strong | C-O stretch | Strong absorptions corresponding to the C-O single bond stretching vibrations within the ester and ether functional groups. |

| ~2990-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a common method.

Fragmentation Analysis:

The molecular ion peak (M⁺) is expected at m/z 200, corresponding to the molecular weight of the compound (C₉H₁₂O₅).[6] The fragmentation pattern will be influenced by the stability of the resulting fragments. Key fragmentation pathways for Meldrum's acid derivatives often involve the loss of acetone and carbon dioxide.[7]

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Expected Fragments:

-

m/z 200: Molecular ion ([C₉H₁₂O₅]⁺˙)

-

m/z 185: Loss of a methyl radical ([M - CH₃]⁺)

-

m/z 142: Loss of acetone from the Meldrum's acid moiety ([M - C₃H₆O]⁺˙)

-

m/z 98: Subsequent loss of carbon dioxide from the m/z 142 fragment.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Each technique offers complementary information that, when analyzed together, confirms the molecular structure and provides insights into the electronic environment of the molecule. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, ensuring its correct identification and facilitating its use in further chemical transformations.

References

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

-

Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. National Center for Biotechnology Information. Available from: [Link]

-

Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. The Royal Society of Chemistry. Available from: [Link]

-

[(2)H2]-MELDRUM'S-ACID - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository. Available from: [Link]

-

Carbonyl compounds - IR spectroscopy. Available from: [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. Available from: [Link]

-

¹H NMR Spectroscopy. Available from: [Link]

-

Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. ResearchGate. Available from: [Link]

-

¹H-Chemical Shifts and Selected ¹H, ¹H-Coupling Constants. ResearchGate. Available from: [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

-

Mechanism of fragmentation of alkylidene-Meldrum's acids. Carboxyketene, vinylketene, and methyleneketene intermediates from 5-cyclopentylidene-2,2-dimethyl-1,3-dioxane-4,6-dione. The Journal of Organic Chemistry. Available from: [Link]

-

5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. PubChem. Available from: [Link]

-

Meldrum's acid. Wikipedia. Available from: [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. OpenStax. Available from: [Link]

-

A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available from: [Link]

-

¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. Available from: [Link]

-

Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate. Available from: [Link]

-

meldrum's acid. Organic Syntheses Procedure. Available from: [Link]

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available from: [Link]

-

5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. PubChem. Available from: [Link]

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | C9H12O5 | CID 5323723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

1H NMR and 13C NMR of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Introduction

5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a versatile reagent in organic synthesis.[1][2] Its utility stems from the high reactivity of the exocyclic double bond and the inherent instability of the Meldrum's acid core, which can be exploited in various condensation and cycloaddition reactions. Accurate structural characterization and purity assessment of this compound are paramount for its effective use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the molecular structure in solution.

Molecular Structure and NMR Annotation

The structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with the IUPAC numbering for carbon atoms and arbitrary lettering for protons is shown below. This annotation will be used throughout this guide for spectral assignments.

Figure 1. Molecular structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to show four distinct signals. The prediction is based on the analysis of substituent effects and comparison with known data for Meldrum's acid derivatives.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |

| (a) 2 x CH₃ (gem-dimethyl) | Singlet | ~ 1.75 | - | These six protons are chemically equivalent and have no adjacent protons to couple with. Their chemical shift is consistent with other Meldrum's acid derivatives. |

| (b) -O-CH₂-CH₃ | Quartet | ~ 4.20 | ~ 7.1 | These two protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). |

| (c) -O-CH₂-CH₃ | Triplet | ~ 1.40 | ~ 7.1 | These three protons are in a typical alkyl environment. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3). |

| (d) =CH-O- | Singlet | ~ 8.30 | - | This vinylic proton is significantly deshielded due to the electron-withdrawing effects of the two carbonyl groups and the resonance contribution of the adjacent oxygen atom. In similar structures, this proton appears as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shifts are estimated based on the known effects of the functional groups and by comparison with the spectra of similar compounds.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (gem-dimethyl, 2 x CH₃) | ~ 27.0 | Typical chemical shift for the methyl groups in the Meldrum's acid core. |

| C2 (quaternary, C(CH₃)₂) | ~ 105.0 | The quaternary carbon of the dioxane ring, deshielded by two oxygen atoms. |

| C3 (-O-CH₂-CH₃) | ~ 15.0 | Standard chemical shift for a terminal methyl group in an ethoxy substituent. |

| C4 (-O-CH₂-CH₃) | ~ 70.0 | The methylene carbon is deshielded by the directly attached oxygen atom. |

| C5 (=C(C=O)₂) | ~ 100.0 | This carbon is part of a polarized double bond and is shielded by the resonance effect from the ethoxy group. |

| C6 (=CH-O-) | ~ 165.0 | This vinylic carbon is significantly deshielded by the directly attached oxygen and the influence of the carbonyl groups. |

| C7 (2 x C=O) | ~ 160.0 | The two carbonyl carbons are chemically equivalent and appear in the typical downfield region for ester/lactone carbonyls. |

Experimental Protocol for NMR Analysis

This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

1. Sample Preparation

-

Weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its good solubilizing properties and relatively clean spectral window. Other solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved.

2. ¹H NMR Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

3. ¹³C NMR Acquisition

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm (centered around 110 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quaternary carbon (C2) to be reliably observed.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Data Interpretation and Quality Control

The NMR spectra serve as a crucial quality control checkpoint. The presence of the predicted signals with the correct chemical shifts, multiplicities, and integration ratios in the ¹H spectrum confirms the identity of the compound. The ¹³C spectrum provides complementary confirmation of the carbon skeleton.

Any additional signals in the spectra should be carefully analyzed as they may indicate the presence of:

-

Starting materials: Unreacted Meldrum's acid or triethyl orthoformate.

-

Solvent residues: Residual solvents from the synthesis or purification process.

-

Degradation products: Meldrum's acid derivatives can be sensitive to heat and moisture.

By comparing the integrals of the compound's signals to those of any impurities, a quantitative assessment of the sample's purity can be made.

Conclusion

NMR spectroscopy is an indispensable technique for the structural elucidation and purity assessment of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This guide provides a detailed, albeit predictive, analysis of its ¹H and ¹³C NMR spectra, grounded in established principles and data from analogous compounds. The provided experimental protocol offers a reliable methodology for obtaining high-quality spectra. By leveraging the information presented herein, researchers and drug development professionals can confidently characterize this important synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

PubChem. 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Meldrum's Acid. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0040258). [Link]

-

A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. (2021). UiTM Institutional Repository. [Link]

-

Organic Spectroscopy International. 2,2-dimethyl-5-acetyl- 1,3-dioxane-4,6-dione/Acetyl-Meldrum's acid. (2016). [Link]

-

PubChem. 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This technical guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent derivative of Meldrum's acid. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block in organic synthesis. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven laboratory practices to ensure scientific integrity and practical applicability.

Introduction: The Significance of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is a highly valuable reagent in organic chemistry.[1] Meldrum's acid itself is noted for the exceptional acidity of its C5 methylene protons, making it a potent carbon nucleophile in various condensation reactions.[1] The ethoxymethylene substituent at this active position transforms the molecule into a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic structures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.

This guide will delve into the core spectroscopic techniques of IR and mass spectrometry as they apply to this specific molecule, providing not just the data, but the underlying scientific rationale for the observed spectral features.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The IR spectrum of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione reveals key vibrational modes that are characteristic of its structure.

Theoretical Vibrational Mode Analysis

The structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione contains several key functional groups that give rise to distinct IR absorption bands:

-

Carbonyl (C=O) Groups: The 1,3-dioxane-4,6-dione ring contains two ester-like carbonyl groups. These typically exhibit strong, sharp absorption bands. Due to the cyclic nature and electronic effects of the system, these bands are expected at higher wavenumbers than typical acyclic esters.

-

Enol Ether (C=C-O-C): The ethoxymethylene group introduces a carbon-carbon double bond conjugated with an ether oxygen. This will result in a C=C stretching vibration, and the C-O bonds of the ether will also have characteristic stretching frequencies.

-

Alkyl Groups (C-H): The gem-dimethyl group on the dioxane ring and the ethyl group of the ethoxy substituent will show characteristic C-H stretching and bending vibrations.

Experimental Protocol: KBr Pellet Method for Solid Sample Analysis

For a solid, non-volatile compound like 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality transmission IR spectra.[2][3]

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.[4]

-

Weigh out approximately 1-2 mg of the 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione sample.

-

Weigh out approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[3]

-

-

Grinding and Mixing:

-

In a clean, dry agate mortar and pestle, grind the KBr to a fine, consistent powder.

-

Add the sample to the mortar and continue to grind the mixture until it is homogeneous. This ensures a uniform distribution of the analyte within the KBr matrix.[2]

-

-

Pellet Formation:

-

Spectral Acquisition:

-

Carefully remove the translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Diagram of the KBr Pellet Preparation Workflow:

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Expected IR Spectral Data

Based on the analysis of related Meldrum's acid derivatives, the following table summarizes the expected characteristic IR absorption bands for 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2990-2950 | Medium | Asymmetric and Symmetric C-H Stretch | Gem-dimethyl and Ethyl Groups |

| ~1750-1720 | Strong | Asymmetric C=O Stretch | 1,3-Dioxane-4,6-dione Ring |

| ~1710-1680 | Strong | Symmetric C=O Stretch | 1,3-Dioxane-4,6-dione Ring |

| ~1640-1600 | Medium | C=C Stretch | Enol Ether |

| ~1390-1370 | Medium | C-H Bend (gem-dimethyl) | Isopropylidene Group |

| ~1250-1200 | Strong | Asymmetric C-O-C Stretch | Dioxane Ring and Enol Ether |

| ~1050-1000 | Strong | Symmetric C-O-C Stretch | Dioxane Ring and Enol Ether |

Part 2: Mass Spectrometry Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For a volatile or semi-volatile organic molecule like 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

Theoretical Fragmentation Pathways

Under electron ionization (EI) at 70 eV, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione will undergo ionization to form a molecular ion (M⁺˙), which will then fragment in a predictable manner. The fragmentation of Meldrum's acid derivatives is well-documented and often involves a characteristic pyrolysis-like decomposition.[6][7][8]

The primary fragmentation pathway is expected to be a retro-Diels-Alder-type reaction, leading to the loss of acetone (58 Da) and carbon dioxide (44 Da) to form a highly reactive ketene intermediate.[9] Further fragmentation of the ethoxymethylene group is also anticipated.

Key Expected Fragmentation Steps:

-

Molecular Ion Formation: The initial ionization of the molecule.

-

Loss of Acetone: Cleavage of the dioxane ring to release a neutral acetone molecule.

-

Loss of Carbon Dioxide: Decarboxylation of the resulting intermediate.

-

Formation of Ethoxyketene: The product of the loss of both acetone and CO₂.

-

Alpha-Cleavage of the Ethoxy Group: Fragmentation of the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) or an ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg) in a volatile organic solvent such as dichloromethane or ethyl acetate (1 mL).

-

-

GC-MS System Configuration:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 50°C) for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 280°C and hold for several minutes.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Identify the peak corresponding to 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and analyze its mass spectrum.

-

Compare the observed fragmentation pattern with theoretical predictions and library spectra (e.g., NIST/Wiley) for confirmation.

-

Diagram of the GC-MS Analysis Workflow:

Caption: Workflow for the GC-MS analysis of a volatile organic compound.

Expected Mass Spectral Data

The following table outlines the expected key ions in the EI mass spectrum of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

| m/z | Proposed Identity | Formula of Ion | Comments |

| 200 | Molecular Ion (M⁺˙) | [C₉H₁₂O₅]⁺˙ | Expected to be of low abundance due to the lability of the molecule. |

| 185 | [M - CH₃]⁺ | [C₈H₉O₅]⁺ | Loss of a methyl radical from the gem-dimethyl group. |

| 142 | [M - Acetone]⁺˙ | [C₆H₆O₃]⁺˙ | Characteristic loss of neutral acetone from the dioxane ring. |

| 98 | [M - Acetone - CO₂]⁺˙ | [C₅H₆O]⁺˙ | Subsequent loss of carbon dioxide, forming the ethoxyketene radical cation. |

| 70 | [C₅H₆O - C₂H₄]⁺˙ or [C₃H₂O]⁺˙ | [C₃H₂O]⁺˙ | Loss of ethene from the ethoxyketene via McLafferty rearrangement. |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation, a common fragment. |

Conclusion

The spectroscopic characterization of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione by IR and mass spectrometry provides a detailed fingerprint of its molecular structure. The IR spectrum is dominated by strong carbonyl absorptions and characteristic bands for the enol ether and alkyl moieties. The mass spectrum is expected to show a weak molecular ion with a prominent fragmentation pattern corresponding to the sequential loss of acetone and carbon dioxide, a hallmark of Meldrum's acid derivatives. The protocols and interpretations provided in this guide offer a robust framework for the reliable analysis of this important synthetic intermediate, ensuring accuracy and reproducibility in research and development settings.

References

-

Kintek Press. What Are The Advantages Of Using Kbr Pellets In Ftir Spectroscopy? Achieve High-Resolution, Sensitive Analysis. Available from: [Link]

-

Shimadzu Corporation. KBr Pellet Method. Available from: [Link]

-

Olori, A., Di Pietro, P. and Campopiano, A. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 9(8), pp. 1045-1050. Available from: [Link]

-

AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. (2022). Available from: [Link]

-

Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. Available from: [Link]

-

ResearchGate. Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. (2001). Available from: [Link]

-

Sci-Hub. Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. (2001). Available from: [Link]

-

Bigdeli, M. A., Nemati, F., & Mahdavinia, G. H. (2006). A quick and clean procedure for synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones in aqueous media. ARKIVOC, 2006(xiv), 53-58. Available from: [Link]

-

Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(2), 189-213. Available from: [Link]

-

D'hooge, W., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. Available from: [Link]

-

Wikipedia. Meldrum's acid. (2023). Available from: [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432-455. Available from: [Link]

-

Bartkus, T., et al. (2023). Cracking Meldrum's Acid: Lowering the Temperature. Available from: [Link]

- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

-

Sparkman, O. D. (2006). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC North America, 24(7), 686-697. Available from: [Link]

-

ResearchGate. Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. (2009). Available from: [Link]

-

Organic Syntheses. Meldrum's acid. Available from: [Link]

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. kinteksolution.com [kinteksolution.com]

- 3. shimadzu.com [shimadzu.com]

- 4. azom.com [azom.com]

- 5. youtube.com [youtube.com]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. sci-hub.box [sci-hub.box]

- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

An In-depth Technical Guide to the Reactivity and Stability of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Introduction

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as ethoxymethylene Meldrum's acid, is a highly versatile reagent in modern organic synthesis. As a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), it inherits the intrinsic reactivity of the Meldrum's acid core, which is characterized by the high acidity of its C-5 methylene protons. The introduction of the ethoxymethylene group at this position transforms the molecule into a potent electrophile, opening up a wide array of synthetic possibilities. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique reactivity of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione stems from its distinct molecular architecture. The rigid 1,3-dioxane-4,6-dione ring system holds the two carbonyl groups in a conformation that enhances the acidity of the proton at the C-5 position in its parent compound, Meldrum's acid. In the case of the title compound, this position is part of an electron-deficient carbon-carbon double bond, making it highly susceptible to nucleophilic attack.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₅ | |

| Molecular Weight | 200.19 g/mol | |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 95 °C | |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | |

| Storage | Sealed in a dry environment at 2-8°C.[1] | ChemScene |

Reactivity Profile: A Versatile Electrophile

The core of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione's reactivity lies in its nature as a potent Michael acceptor. The electron-withdrawing effect of the two carbonyl groups in the Meldrum's acid moiety renders the exocyclic double bond highly electrophilic. This makes it a prime target for a wide range of nucleophiles, leading to the formation of various substituted Meldrum's acid derivatives. These reactions are often clean and high-yielding, making the compound a valuable building block in the synthesis of complex molecules.

Nucleophilic Substitution Reactions

A hallmark reaction of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is its reaction with nucleophiles, which proceeds via a nucleophilic addition-elimination mechanism. This allows for the introduction of a variety of functional groups at the C-5 position.

Experimental Protocol: Reaction with a Primary Amine

This protocol details a representative reaction of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with a primary amine, benzylamine, to illustrate its reactivity.

Materials:

-

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous ethanol (as solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in anhydrous ethanol in a round-bottom flask at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add benzylamine to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Causality Behind Experimental Choices:

-

Anhydrous ethanol: Used as a solvent to dissolve the reactants. The anhydrous nature is important to prevent hydrolysis of the Meldrum's acid derivative.

-

Ice bath (0 °C): The reaction is initially cooled to control the exothermicity of the reaction and to minimize potential side reactions.

-

Slow addition of the amine: This also helps to control the reaction rate and prevent a rapid temperature increase.

-

TLC monitoring: This is a crucial step to determine the completion of the reaction and to check for the formation of any byproducts.

Stability Profile: Considerations for Handling and Storage

While a powerful reagent, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, like other Meldrum's acid derivatives, requires careful handling due to its limited stability under certain conditions.

Thermal Stability

Meldrum's acid and its derivatives are known to be thermally labile.[2][3] Upon heating, they can undergo retro-Diels-Alder reactions or other decomposition pathways to generate highly reactive ketene intermediates.[4] This property can be exploited in certain synthetic applications, but it also necessitates caution during handling and purification. It is recommended to avoid prolonged heating at elevated temperatures.

Hydrolytic Stability

The 1,3-dioxane-4,6-dione ring is susceptible to hydrolysis, especially under acidic or basic conditions. The presence of water can lead to the opening of the ring to form acetone and the corresponding malonic acid derivative. Therefore, it is crucial to use anhydrous solvents and reagents when working with this compound and to store it in a dry environment.

Experimental Protocol: Assessment of Hydrolytic Stability by HPLC

This protocol outlines a general procedure for quantifying the hydrolytic stability of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione at different pH values.

Materials:

-

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

HPLC grade acetonitrile and water

-

Buffers of various pH (e.g., pH 4, 7, and 9)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in acetonitrile.

-

Preparation of Test Solutions: In separate vials, dilute the stock solution with the different pH buffers to a final concentration suitable for HPLC analysis.

-

Time-Point Analysis: Inject an aliquot of each test solution onto the HPLC system at time zero (t=0) to determine the initial concentration.

-

Incubation: Store the test solutions at a constant temperature (e.g., 25 °C or 40 °C).

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC system.

-

Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each pH condition.

Self-Validating System:

This protocol is designed to be self-validating. The inclusion of multiple pH values allows for a comprehensive understanding of the compound's stability profile. The kinetic data obtained can be used to predict the shelf-life of the compound under various storage conditions. The use of a well-characterized HPLC method with a stable internal standard would further enhance the reliability of the results.

Handling and Storage Recommendations

To ensure the integrity and reactivity of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, the following handling and storage procedures are recommended:

-

Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8 °C.[1] The storage area should be dry and well-ventilated.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a valuable and highly reactive synthetic intermediate. Its electrophilic nature allows for a wide range of transformations, making it a powerful tool for the construction of complex molecular architectures. However, its utility is intrinsically linked to a thorough understanding of its stability. By following the guidelines and protocols outlined in this technical guide, researchers can effectively harness the synthetic potential of this versatile compound while ensuring its integrity and obtaining reliable and reproducible results.

References

- Rachon, J., & Makowiec, S. (2014).

- ChemScene. (n.d.). 15568-86-2 | 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

- Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis.

- Grokipedia. (n.d.). Meldrum's acid.

- Banwell, M. (2023).

- Al-Majid, A. M., & Barakat, A. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI.

- PubChem. (n.d.). 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

- TCI Chemicals. (2018). SAFETY DATA SHEET: Meldrum's Acid (=2,2-Dimethyl-1,3-dioxane-4,6-dione).

- SpectraBase. (n.d.). 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-quinone.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,2-Dimethyl-1,3-dioxane-4,6-dione.

- Adnan, A. I., et al. (2021).

- Stricker, F., Peterson, J., & Read de Alaniz, J. (n.d.). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses Procedure.

- PubChem. (n.d.). 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

- Santa Cruz Biotechnology. (n.d.). MELDRUM'S ACID (2,2-DIMETHYL-1,3-DIOXANE-4-6-DIONE).

- Renault, K., et al. (n.d.). Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive "Covalent-Assembly" Fluores. ChemRxiv.

- Nakamura, S., Hirao, H., & Ohwada, T. (2004). Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital. PubMed.

- Akué-Gédu, R., El-Hafidi, H., & Rigo, B. (2006). On the synthesis of 5-ethyl Meldrum's acid.

- Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). meldrum's acid. Organic Syntheses Procedure.

- Wikipedia. (n.d.). Meldrum's acid.

- Scimplify. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (CAS NO : 2033-24-1).

- SpectraBase. (n.d.). 2,2-Dimethyl-m-dioxane-4,6-dione.

- McNab, H. (1978). Meldrum's Acid. IC-Unicamp.

- Świderski, M., et al. (2021). Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold.

- ChemicalBook. (2025). 2,2-Dimethyl-1,3-dioxane-4,6-dione.

- ChemicalBook. (2022). Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione.

Sources

Solubility Profile of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Common Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key derivative of Meldrum's acid, is a cornerstone reagent in modern organic synthesis. Its efficacy in constructing complex molecular architectures is profoundly influenced by its solubility in various reaction media. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore the molecular attributes governing its solubility, present a qualitative solubility profile in common laboratory solvents, and provide a robust, step-by-step experimental protocol for quantitative solubility determination. This document is designed to empower researchers and drug development professionals with the foundational knowledge required for judicious solvent selection, thereby optimizing reaction outcomes and enhancing synthetic efficiency.

Introduction: The Synthetic Versatility of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent member of the Meldrum's acid derivative family, is a highly valued electrophilic building block in organic chemistry.[1][2] Its structure, which combines the high acidity of the Meldrum's acid core with a reactive ethoxymethylene group, makes it a potent reagent for a multitude of chemical transformations.[3][4] These include Knoevenagel condensations, Michael additions, and cycloaddition reactions, which are fundamental to the synthesis of pharmaceuticals, natural products, and functional materials.[4][5][6]

The success of any synthetic protocol involving this reagent is critically dependent on the choice of solvent. The solvent system not only dictates the solubility of the reactants but also influences reaction kinetics, pathway selection, and ultimately, product yield and purity. An informed selection of solvent is therefore not a trivial procedural step but a cornerstone of rational reaction design. This guide provides the essential solubility data and procedural knowledge to navigate these critical decisions.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[7] The structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione possesses distinct polar and non-polar regions that govern its interactions with different solvents.

-

Polar Characteristics : The molecule contains five oxygen atoms within two carbonyl groups and an ether linkage. These electronegative atoms create significant bond polarity and can act as hydrogen bond acceptors. This polar nature suggests good solubility in polar solvents.[8]

-

Non-Polar Characteristics : The presence of two methyl groups on the dioxane ring and an ethyl group on the ether linkage provides non-polar, hydrocarbon character to the molecule. These groups will interact favorably with non-polar solvents via London dispersion forces.

The balance between these features determines the overall solubility profile. The parent compound, Meldrum's acid, is known to be soluble in polar solvents like water, alcohols, and acetone, but has limited solubility in non-polar media.[9] The addition of the ethoxymethylene group increases the non-polar character slightly, which may marginally decrease solubility in highly polar solvents like water while potentially improving it in solvents of intermediate polarity.

Figure 1. Logical relationship between the solute's molecular structure, solvent properties, and the resulting solubility.

Qualitative Solubility Profile in Common Solvents

While precise quantitative data is best determined experimentally for specific conditions, a qualitative understanding is invaluable for initial solvent screening. The following table summarizes the expected solubility of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione at ambient temperature based on its structural characteristics and the known properties of related compounds.

| Solvent Category | Solvent | Predicted Solubility | Rationale for Interaction |

| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | Strong dipole-dipole interactions. |

| Chloroform | Very Soluble | Strong dipole-dipole interactions. | |

| Acetone | Very Soluble | Strong dipole-dipole interactions; H-bond acceptor. | |

| Tetrahydrofuran (THF) | Very Soluble | Good polarity match and H-bond acceptor. | |

| Ethyl Acetate | Soluble | Favorable dipole-dipole interactions. | |

| Acetonitrile | Soluble | Favorable dipole-dipole interactions. | |

| Dimethylformamide (DMF) | Very Soluble | Highly polar solvent, strong interactions. | |

| Polar Protic | Ethanol | Moderately Soluble | Can act as H-bond donor, but non-polar tail limits solubility. |

| Methanol | Moderately Soluble | Similar to ethanol, good polarity but some non-polar mismatch. | |

| Water | Sparingly Soluble | The non-polar groups disrupt water's H-bond network. | |

| Non-Polar | Toluene | Sparingly Soluble | Some interaction with non-polar groups, but insufficient to overcome the polar core. |

| Hexanes | Insoluble | Dominated by weak dispersion forces, unable to dissolve the polar molecule. | |

| Diethyl Ether | Sparingly Soluble | Low polarity, limited interaction with the polar functional groups. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, experimental determination of solubility is essential. The following protocol describes a reliable isothermal equilibrium method.[7][10]

Principle and Trustworthiness

This method relies on creating a saturated solution at a constant temperature, allowing the system to reach thermodynamic equilibrium. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then accurately measured. The protocol's trustworthiness is ensured by a self-validating design: the persistent presence of excess solid guarantees saturation, and filtration of the aliquot prevents contamination, ensuring that only the dissolved solid is weighed.

Experimental Workflow

Figure 2. Step-by-step experimental workflow for determining solubility.

Detailed Methodology

Materials:

-

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (≥98% purity)

-

Analytical grade solvents

-

Sealable glass vials (e.g., 4 mL) with magnetic stir bars

-

Constant temperature shaker or magnetic stir plate in a temperature-controlled environment

-

Calibrated micropipettes or volumetric pipettes

-

Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)

-

Analytical balance (readability ±0.01 mg)

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation : Add a known volume (e.g., 2.00 mL) of the selected solvent to a glass vial.

-

Addition of Solute : Add an excess of the solid compound to the vial to create a visible slurry. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration : Seal the vial and place it in the constant temperature shaker (e.g., 25 °C). Agitate the slurry for 24 hours to ensure equilibrium is reached.

-

Expertise & Experience: A 24-hour period is generally sufficient for most organic compounds to reach equilibrium. For compounds that form supersaturated solutions, a longer period or temperature cycling may be necessary.

-

-

Phase Separation : After equilibration, let the vial stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

-

Sampling : Carefully withdraw a precise aliquot (e.g., 1.000 mL) of the clear supernatant. Crucially, pass this aliquot through a syringe filter to remove any suspended microcrystals.

-

Mass Determination : Transfer the filtered aliquot into a pre-weighed (tared) vial.

-

Solvent Removal : Carefully remove the solvent using a rotary evaporator or a gentle stream of nitrogen.

-

Drying : Place the vial in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures all residual solvent is removed.

-

Calculation : Reweigh the vial. The increase in mass corresponds to the amount of dissolved solute. Calculate the solubility: Solubility (g / 100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100

Conclusion and Recommendations

Understanding the solubility of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is fundamental to its effective application. This guide establishes that the compound exhibits excellent solubility in common polar aprotic solvents like dichloromethane and acetone, making them prime candidates for reaction media. Conversely, its poor solubility in non-polar solvents like hexanes and limited solubility in water can be strategically exploited for product precipitation and purification. For any critical application, the provided experimental protocol should be employed to determine precise solubility under specific process conditions.

References

-

CAS Common Chemistry. 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

MilliporeSigma. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Colorado, Colorado Springs. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]

-

McMaster University. Solubility of Organic Compounds. [Link]

-

Solubility of Things. Meldrum's acid. [Link]

-

PubChem. 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]

-

Wikipedia. Meldrum's acid. [Link]

-

Grokipedia. Meldrum's acid. [Link]

-

Organic Syntheses. meldrum's acid. [Link]

-

ResearchGate. On the synthesis of 5-ethyl Meldrum's acid. [Link]

-

ResearchGate. (PDF) Meldrum's acid. [Link]

-

PubChem. 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]

-

Royal Society of Chemistry. Selected applications of Meldrum's acid – a tutorial. [Link]

-

Vesta Chemicals bv. Meldrum's Acid. [Link]

-

UiTM Institutional Repository. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]

- 4. ir.uitm.edu.my [ir.uitm.edu.my]

- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. grokipedia.com [grokipedia.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

theoretical calculations on 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

An In-depth Technical Guide to the Theoretical Investigation of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent derivative of Meldrum's acid. Designed for researchers, computational chemists, and drug development professionals, this document delves into the principles and practical application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this versatile synthetic intermediate. We will explore the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the prediction of key molecular descriptors. The guide emphasizes the causality behind methodological choices, offering a self-validating protocol for obtaining reliable and reproducible results. By bridging theoretical concepts with practical application, this work aims to empower scientists to leverage computational tools for a deeper understanding of molecular behavior and to guide future experimental design.

Introduction: The Significance of Meldrum's Acid Derivatives and Computational Scrutiny

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are cornerstones of modern organic synthesis, valued for their unique reactivity and high acidity at the C5 position. 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a key member of this family, frequently employed as a flexible building block in the synthesis of a wide array of heterocyclic compounds and complex molecules. Its utility stems from the electron-deficient olefinic bond and the two carbonyl groups, which make it susceptible to various nucleophilic attacks and cycloaddition reactions.

Understanding the fundamental properties of this molecule—its three-dimensional structure, electronic charge distribution, and vibrational modes—is paramount to predicting its reactivity and designing novel synthetic pathways. While experimental techniques provide invaluable data, theoretical calculations have emerged as a powerful and indispensable tool for gaining insights at the atomic level. Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the precise modeling of molecular systems, offering predictive power that can significantly accelerate research and development.

This guide provides a detailed exploration of the theoretical calculations applicable to 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. It moves beyond a simple listing of methods to explain the rationale behind selecting specific computational approaches, ensuring a robust and scientifically sound investigation.

Molecular Profile and Synthetic Context

Before delving into theoretical calculations, it is essential to establish the fundamental identity of the target molecule.

Core Molecular Properties

The key physicochemical identifiers for 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione are summarized below. This data provides the initial parameters for building the molecule in computational software.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₅ | |

| Molecular Weight | 200.19 g/mol | |

| IUPAC Name | 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| CAS Number | 15568-86-2 | |

| SMILES | CCOC=C1C(=O)OC(OC1=O)(C)C |

Synthesis Overview

This compound is typically synthesized via a Knoevenagel condensation reaction. The process generally involves the reaction of Meldrum's acid with triethyl orthoformate. The high acidity of the C5 methylene hydrogens of Meldrum's acid facilitates its condensation with the electrophilic orthoformate. This synthetic context is important as it can inform initial conformational hypotheses for theoretical modeling.

Theoretical Calculation Methodologies: A Guided Approach

The accuracy of any theoretical study is contingent upon the selection of an appropriate computational method and basis set. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational demand without a substantial loss of accuracy for many organic systems.

-

Expertise in Functional and Basis Set Selection:

-

Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, known for providing reliable geometric and electronic properties.

-

Basis Set: The basis set describes the atomic orbitals used in the calculation. The Pople-style basis set, 6-31G(d,p) , is a robust starting point. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding and charge distribution in a molecule with multiple heteroatoms and pi systems. For higher accuracy, larger basis sets like 6-311+G(d,p) can be employed.

-

Core Computational Procedures

A standard theoretical investigation involves a sequence of calculations, each building upon the last to create a comprehensive molecular model.

-

Geometry Optimization: This is the foundational step where the algorithm systematically alters the molecule's geometry to find the arrangement with the minimum potential energy. This optimized structure represents the most stable conformation of the molecule in the gas phase.

-

Frequency Calculation: Performed on the optimized geometry, this calculation serves two purposes:

-

Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.

-

Vibrational Spectra: It predicts the molecule's vibrational modes, which can be directly correlated with experimental infrared (IR) and Raman spectra.

-

-

Electronic Property Analysis: From the optimized wavefunction, numerous properties can be derived, including the distribution of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the dipole moment.

Step-by-Step Computational Protocol

This section provides a detailed workflow for conducting a theoretical analysis using a typical quantum chemistry software package (e.g., Gaussian).

Workflow Visualization

The overall computational process can be visualized as a sequential and self-validating workflow.

Caption: Computational workflow for theoretical analysis.

Detailed Protocol

-

Molecular Structure Construction:

-

Generate an initial 3D structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This can be done using molecular building software (e.g., Avogadro, GaussView) or by converting its SMILES string (CCOC=C1C(=O)OC(OC1=O)(C)C).

-